

Application Notes and Protocols for In Vivo Studies of Indirubin

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Compound of Interest

Compound Name: Indirubin (Standard)

Cat. No.: B1684374

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Introduction

Indirubin is a bis-indole alkaloid and the active component of Danggui Longhui Wan, a traditional Chinese medicine formulation.[1][2] It was first identified for its clinical efficacy against chronic myelogenous leukemia (CML).[2] Mechanistically, indirubin and its derivatives are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 β (GSK-3 β), key regulators of the cell cycle.[2][3] This activity arrests the cell cycle and can induce apoptosis, making it a compound of interest for oncology.[1][3][4] Furthermore, indirubin exhibits significant anti-inflammatory properties, with demonstrated effects in models of sepsis, colitis, and acute lung injury.[5][6][7]

The therapeutic development of natural indirubin has been challenged by its poor aqueous solubility and absorption.[1][3] This has led to the synthesis of numerous derivatives, such as Indirubin-5-sulfonate and Indirubin-3'-oxime (Indox), designed to improve solubility, bioavailability, and pharmacological efficacy.[2][3] These application notes provide an overview of the signaling pathways affected by indirubin and detailed protocols for its use in various in vivo research models.

Mechanism of Action & Signaling Pathways

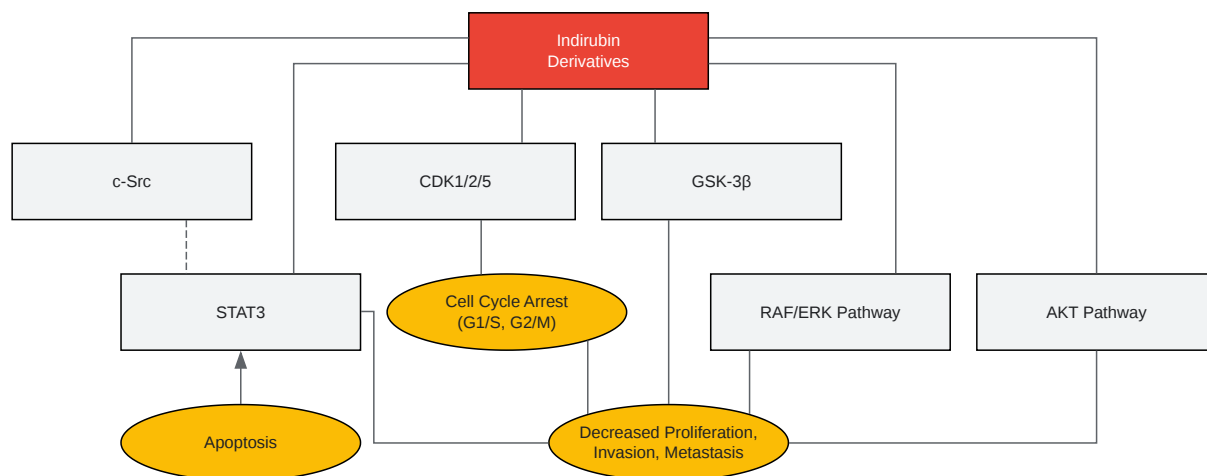
Indirubin exerts its biological effects by modulating multiple signaling pathways. Its primary mechanisms involve the inhibition of kinases crucial for cell proliferation and the modulation of

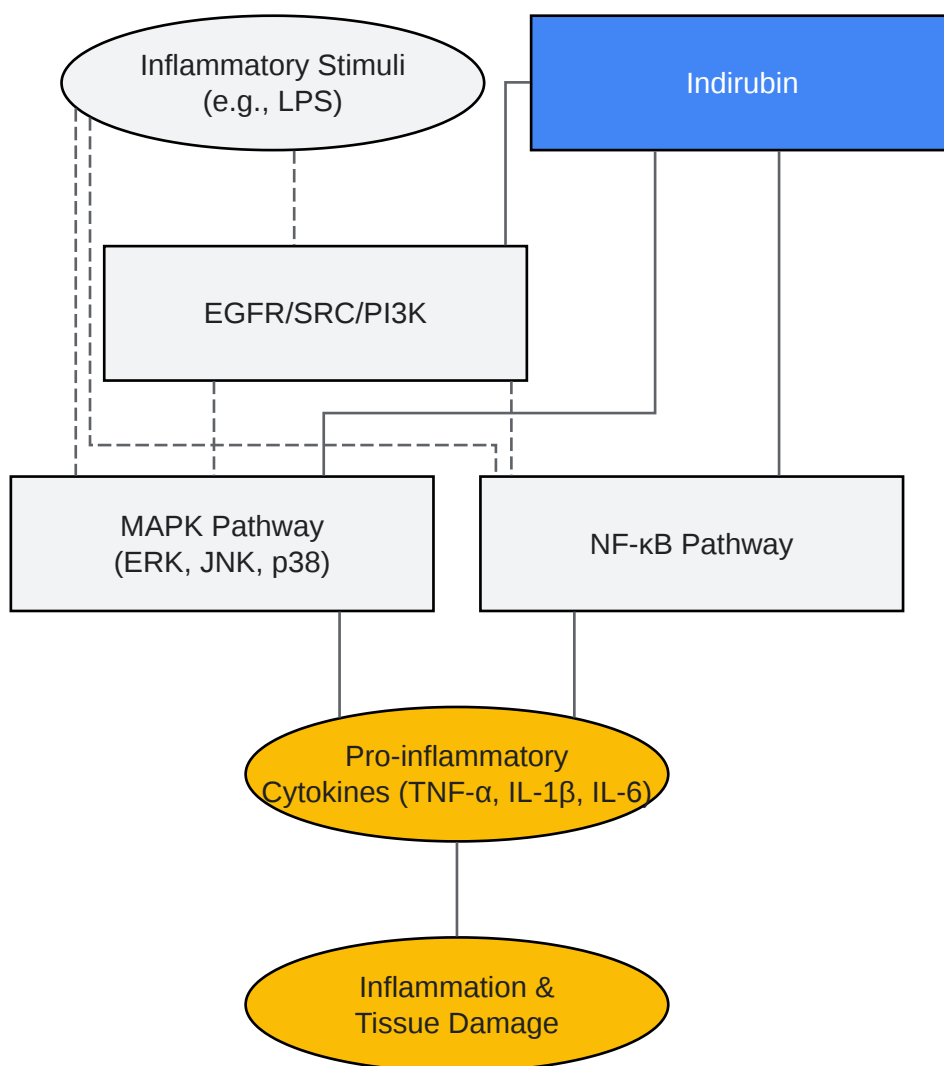
pathways central to the inflammatory response.

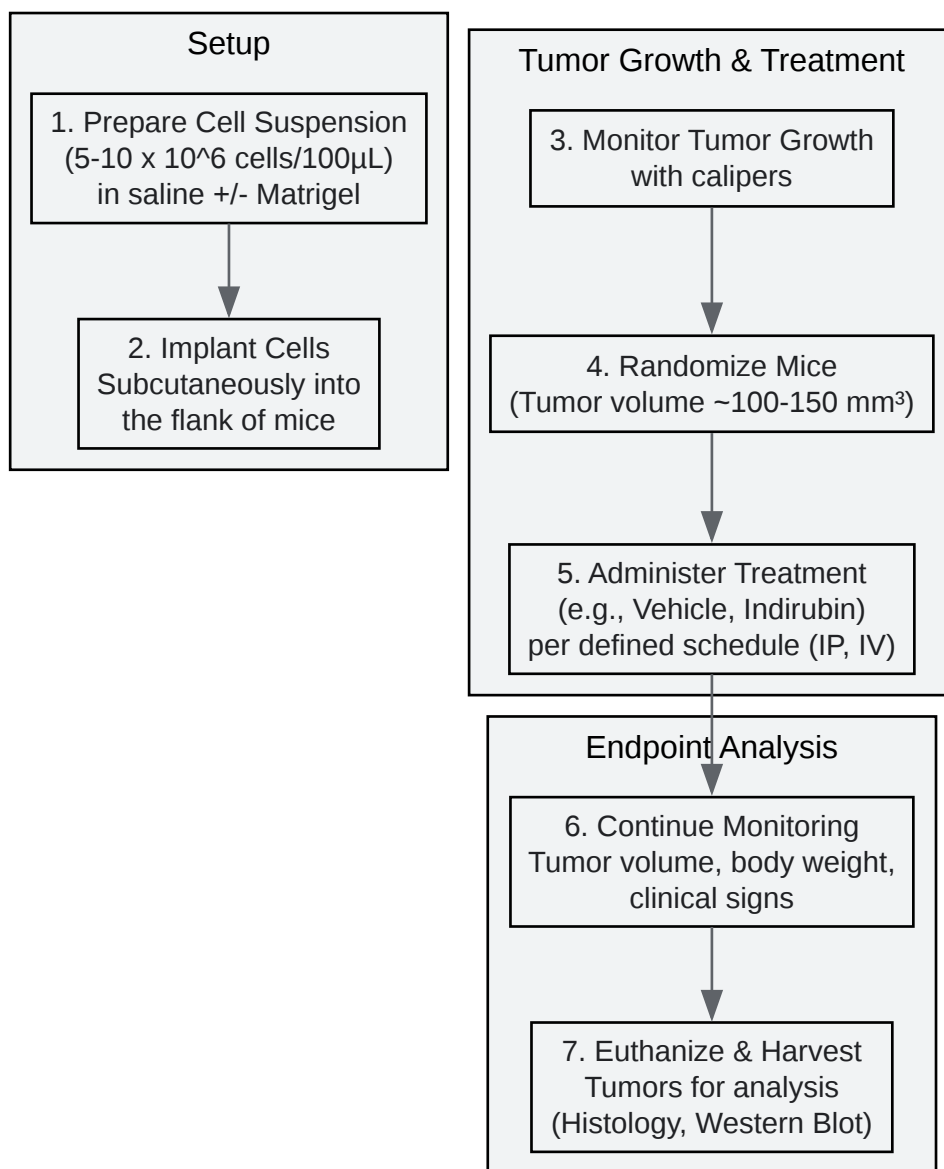
Anti-Proliferative and Pro-Apoptotic Signaling

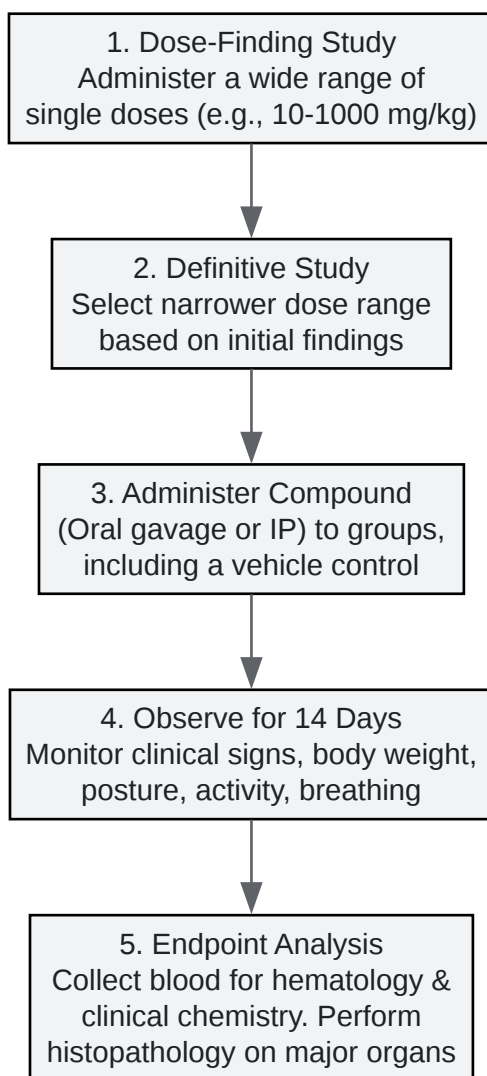
Indirubin's anti-cancer effects are largely attributed to its ability to competitively bind to the ATP-binding pocket of several key kinases.^[3]

- **Cyclin-Dependent Kinases (CDKs):** Indirubin inhibits CDK1, CDK2, and CDK5, leading to cell cycle arrest at the G1/S and G2/M phases.^{[1][3]}
- **Glycogen Synthase Kinase-3 β (GSK-3 β):** Inhibition of GSK-3 β is another key anti-proliferative mechanism.^[8]
- **STAT3 Signaling:** Indirubin derivatives have been shown to block the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell survival and proliferation.^{[9][10]} This can be mediated through the direct inhibition of upstream kinases like c-Src.^[10]
- **RAF/ERK, AKT, and SAPK/JNK Pathways:** In pancreatic cancer models, Indirubin 3'-oxime (Indox) was found to inhibit the phosphorylation of multiple key proteins in these pathways, leading to reduced invasion and metastasis.^[11]









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